molecular formula C16H18N2O3S B8039571 N-(4-ethoxyphenyl)-N'-(4-methylphenyl)sulfonylmethanimidamide

N-(4-ethoxyphenyl)-N'-(4-methylphenyl)sulfonylmethanimidamide

Cat. No.: B8039571
M. Wt: 318.4 g/mol
InChI Key: JZTGRGRHLSKCTQ-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-N’-(4-methylphenyl)sulfonylmethanimidamide” is an organic compound that belongs to the class of sulfonylmethanimidamides These compounds are characterized by the presence of a sulfonyl group attached to a methanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethoxyphenyl)-N’-(4-methylphenyl)sulfonylmethanimidamide” typically involves the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the final product by the addition of a methanimidamide group.

Reaction Conditions:

    Reagents: 4-ethoxyaniline, 4-methylbenzenesulfonyl chloride, base (e.g., triethylamine)

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ethoxyphenyl)-N’-(4-methylphenyl)sulfonylmethanimidamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines)

Major Products

    Oxidation: Sulfonyl derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(4-ethoxyphenyl)-N’-(4-methylphenyl)sulfonylmethanimidamide” would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N’-(4-methylphenyl)sulfonylmethanimidamide
  • N-(4-ethoxyphenyl)-N’-(4-chlorophenyl)sulfonylmethanimidamide
  • N-(4-ethoxyphenyl)-N’-(4-methylphenyl)sulfonylacetamide

Uniqueness

“N-(4-ethoxyphenyl)-N’-(4-methylphenyl)sulfonylmethanimidamide” is unique due to the presence of both ethoxy and methyl substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to similar compounds, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N'-(4-methylphenyl)sulfonylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-21-15-8-6-14(7-9-15)17-12-18-22(19,20)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTGRGRHLSKCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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